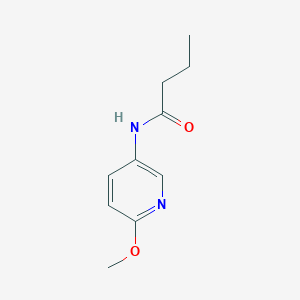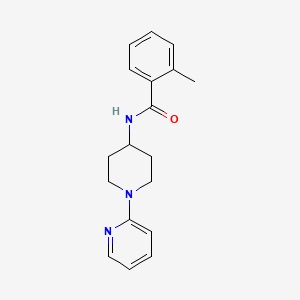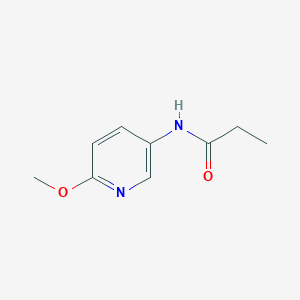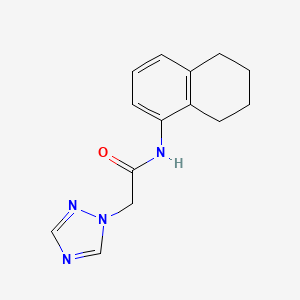
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide, also known as MMSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process, and its mechanism of action is not fully understood. However, recent research has shed light on its biochemical and physiological effects, which have opened up new avenues for future research.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide is not fully understood, but recent research has suggested that it may act on several molecular targets in the body. 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It may also affect the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide has been found to have several biochemical and physiological effects, which have been studied in vitro and in vivo. In animal models, 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide has been shown to inhibit tumor growth and reduce inflammation. It has also been found to have analgesic effects, which may be due to its ability to modulate pain pathways in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide has several advantages for use in lab experiments, including its ability to selectively target specific molecular pathways in the body. However, its complex synthesis process and limited availability may make it difficult to use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain types of research.
Direcciones Futuras
There are several future directions for research on 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide, including the development of new drugs based on its chemical structure. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields. 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide may also be used as a tool for studying specific molecular pathways in the body, which could lead to the development of new therapies for various diseases.
Métodos De Síntesis
The synthesis of 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide involves several steps, including the reaction of 2-methylsulfanylphenylhydrazine with ethyl acetoacetate, followed by cyclization and N-methylation. The resulting compound is then treated with acetic anhydride to yield 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide. This process requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide has been extensively studied for its potential applications in various scientific fields. One of its primary uses is in the development of new drugs, as it has been shown to exhibit significant pharmacological activity. 1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide has been found to have antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-15-9-5-7-11(15)13(16)14-10-6-3-4-8-12(10)17-2/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYCPMWJANSLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-methylsulfanylphenyl)pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-6-[(4-methyl-3,4-dihydro-2H-quinolin-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7512473.png)




![N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7512509.png)

![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B7512512.png)


![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)

![N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)